molecular formula C26H22P2 B1308557 1,1-Bis(diphenylphosphino)ethylene CAS No. 84494-89-3

1,1-Bis(diphenylphosphino)ethylene

Cat. No.: B1308557
CAS No.: 84494-89-3
M. Wt: 396.4 g/mol
InChI Key: GEGLBMPXRFOXTK-UHFFFAOYSA-N
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Description

1,1-Bis(diphenylphosphino)ethylene is an organophosphorus compound with the chemical formula ([(C_6H_5)_2P]_2C=CH_2). It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. This compound is known for its versatility and effectiveness in various catalytic processes.

Biochemical Analysis

Biochemical Properties

1,1-Bis(diphenylphosphino)ethylene plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, particularly those involved in metal-catalyzed reactions. For example, it forms complexes with palladium, copper, and nickel, which are used in catalytic processes such as Michael addition reactions and ethylene tri- and tetramerization reactions . The nature of these interactions involves the coordination of the phosphorus atoms in this compound with the metal centers, stabilizing the metal complexes and enhancing their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a ligand in metal-catalyzed reactions. It influences cell function by facilitating catalytic processes that are essential for cellular metabolism and gene expression. For instance, the formation of metal complexes with this compound can impact cell signaling pathways and enzymatic activities, thereby affecting cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal centers in enzymes and proteins. These interactions involve the coordination of the phosphorus atoms in this compound with the metal ions, leading to the formation of stable metal-ligand complexes. These complexes can either inhibit or activate enzymatic activities, depending on the specific metal and reaction involved . Additionally, this compound can influence gene expression by modulating the activity of metal-dependent transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. Studies have shown that this compound can maintain its catalytic activity over extended periods, although degradation products may form under certain conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance catalytic processes and improve metabolic functions. At high doses, it may exhibit toxic or adverse effects, such as respiratory irritation and damage to the respiratory tract . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal-catalyzed reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. For example, the compound can participate in the catalytic conversion of ethylene to higher hydrocarbons, a process that involves multiple enzymatic steps and cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s ability to form stable metal complexes also plays a role in its transport and distribution, as these complexes can be selectively transported to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria or endoplasmic reticulum, where it can participate in metal-catalyzed reactions essential for cellular metabolism . The localization of this compound can also affect its activity and function, as the formation of metal complexes in specific subcellular compartments can enhance or inhibit enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(diphenylphosphino)ethylene can be synthesized through the reaction of lithium diphenylphosphide with dichloroethylene. The reaction typically proceeds as follows: [ 2 \text{LiPPh}_2 + \text{C}_2\text{H}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2 + 2 \text{LiCl} ] This method involves the use of lithium diphenylphosphide as a nucleophile, which reacts with dichloroethylene to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

1,1-Bis(diphenylphosphino)ethylene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH_4) to convert the compound into its reduced form.

Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphine groups act as nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various phosphine derivatives .

Scientific Research Applications

1,1-Bis(diphenylphosphino)ethylene has a wide range of applications in scientific research:

Chemistry:

  • Used as a ligand in the synthesis of coordination complexes with transition metals.
  • Employed in catalytic processes, such as hydrogenation and carbonylation reactions.

Biology:

  • Investigated for its potential use in biological systems as a ligand for metal-based drugs.

Medicine:

  • Explored for its role in the development of new pharmaceuticals, particularly those involving metal coordination complexes.

Industry:

Comparison with Similar Compounds

1,1-Bis(diphenylphosphino)ethylene can be compared with other similar compounds, such as:

1,2-Bis(diphenylphosphino)ethylene:

  • Similar in structure but differs in the position of the phosphine groups.
  • Both compounds are used as ligands, but their coordination properties and reactivity can vary.

Ethylenebis(diphenylphosphine):

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-diphenylphosphanylethenyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGLBMPXRFOXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401979
Record name 1,1-Bis(diphenylphosphino)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84494-89-3
Record name 1,1-Bis(diphenylphosphino)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Bis(diphenylphosphino)ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sample 6 was the same as Sample 5 with a couple of exceptions. Ingredient 4, DTHFP/hexane, was added at 0.37 kg/hr (0.10 M DTHFP). An additional ingredient, VDPP/hexane (0.18 kg/hr, 0.2 M VDPP) was mixed with ingredients 3, 4, 5, and 6 and allowed to mix for about 14 minutes prior to entering the bottom of the reactor. Polymer properties for Sample 6 were 33 ML4, 2.3 sec t-80, and 99.7% conversion.
Name
VDPP hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: How does dppen interact with metal centers, and what structural motifs are commonly observed?

A1: Dppen readily coordinates to various transition metals, typically acting as a bidentate ligand through its two phosphorus atoms. This coordination forms a five-membered chelate ring with the metal center. [, ] For instance, in [Fe2(CO)7{µ-(Ph2P)2CCH2}] and [Fe3(CO)10{µ-(Ph2P)2CCH2}], dppen bridges two iron centers. [] Interestingly, under specific conditions, dppen can undergo fragmentation, leading to the formation of μ3-vinylidene complexes as seen in the formation of [Fe3(CO)6(µ-CO)(µ-PPh2)2(µ3-CCH2)].[1] This highlights the potential for dppen to act as a precursor for other valuable ligands in organometallic synthesis.

Q2: Can you elaborate on the role of dppen in the development of catalytic systems, particularly for upgrading ethanol and methanol?

A2: Dppen-containing ruthenium complexes have shown promising catalytic activity in the Guerbet-type upgrading of ethanol and methanol to iso-butanol. [] This reaction is particularly important for generating higher-order alcohols from renewable sources. The backbone functionalization of dppen with amine groups via Michael addition has been shown to enhance catalytic performance. [] For example, catalyst 1, containing a functionalized dppen ligand, demonstrated a 74% yield of iso-butanol in just 2 hours. [] This example highlights the importance of ligand modification in tuning catalyst activity and selectivity.

Q3: What analytical techniques are commonly employed to characterize dppen-containing metal complexes?

A3: Characterization of dppen-containing complexes relies heavily on a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (SC-XRD) is frequently used to elucidate the solid-state structures of these complexes, revealing bond lengths, angles, and coordination geometries. [, ] Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for confirming the composition of synthesized complexes, particularly when crystal growth is challenging. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly phosphorus-31 NMR, provides insights into the coordination environment of the dppen ligand and its interaction with the metal center.

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